molecular formula C21H19N3OS B3577512 3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

Cat. No.: B3577512
M. Wt: 361.5 g/mol
InChI Key: CLIROOUDQNUEDG-UHFFFAOYSA-N
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Description

3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is a complex organic compound that features a thiourea group, a pyridine ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA typically involves the reaction of 2-methylbenzoyl chloride with 4-[(pyridin-4-yl)methyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-METHYLBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiourea group with both pyridine and methylbenzoyl moieties

Properties

IUPAC Name

2-methyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-4-2-3-5-19(15)20(25)24-21(26)23-18-8-6-16(7-9-18)14-17-10-12-22-13-11-17/h2-13H,14H2,1H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIROOUDQNUEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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